molecular formula C15H20O4 B145097 (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid CAS No. 135806-59-6

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

Cat. No.: B145097
CAS No.: 135806-59-6
M. Wt: 264.32 g/mol
InChI Key: MNBMVDGIDVXTOF-HNNXBMFYSA-N
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Description

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is a chemical compound known for its antioxidant properties. It is a derivative of chromane, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring. The presence of methoxy and carboxylic acid functional groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid typically involves several steps:

    Starting Material: The synthesis begins with the preparation of a suitable chromane derivative.

    Methoxylation: Introduction of the methoxy group at the 6th position is achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents followed by carbonation with carbon dioxide.

    Chirality Induction: The (S)-configuration is introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: Use of efficient catalysts to speed up the reaction and improve enantioselectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinones, carboxylate derivatives.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.

    Industry: Utilized in the formulation of antioxidants for food preservation, cosmetics, and pharmaceuticals.

Mechanism of Action

The antioxidant activity of (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves:

    Molecular Targets: Reactive oxygen species (ROS) and free radicals.

    Pathways Involved: The compound interacts with ROS, converting them into less reactive species and thereby preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Tocopherols: Vitamin E compounds with similar antioxidant properties.

    Flavonoids: Plant-derived compounds with antioxidant activity.

    Ascorbic Acid: Vitamin C, another potent antioxidant.

Uniqueness

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is unique due to its specific structure that combines the chromane ring with methoxy and carboxylic acid groups, providing a distinct mechanism of action and higher stability compared to some other antioxidants.

Properties

IUPAC Name

(2S)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMVDGIDVXTOF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)C(=O)O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350938
Record name (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135806-59-6
Record name (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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